N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 514182-49-1
VCID: VC21490691
InChI: InChI=1S/C15H17N3O3S/c1-9(19)10-4-6-11(7-5-10)17-13(20)8-12-14(21)18(3)15(16-2)22-12/h4-7,12H,8H2,1-3H3,(H,17,20)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4g/mol

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide

CAS No.: 514182-49-1

Cat. No.: VC21490691

Molecular Formula: C15H17N3O3S

Molecular Weight: 319.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide - 514182-49-1

Specification

CAS No. 514182-49-1
Molecular Formula C15H17N3O3S
Molecular Weight 319.4g/mol
IUPAC Name N-(4-acetylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Standard InChI InChI=1S/C15H17N3O3S/c1-9(19)10-4-6-11(7-5-10)17-13(20)8-12-14(21)18(3)15(16-2)22-12/h4-7,12H,8H2,1-3H3,(H,17,20)
Standard InChI Key NYXHPFHXLCHMOS-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C

Introduction

Synthesis

Thiazolidine derivatives are typically synthesized through condensation reactions involving aldehydes and thiosemicarbazides or other suitable reactants. The synthesis process often involves multiple steps, including the formation of the thiazolidine ring and the introduction of specific functional groups.

Biological Activities of Thiazolidine Derivatives

Thiazolidine derivatives have been extensively studied for their biological activities, which include:

  • Antimicrobial Activity: Many thiazolidine derivatives exhibit potent antimicrobial activity against a range of bacteria and fungi. For example, compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides have shown significant antimicrobial properties .

  • Antifungal Activity: Some thiazolidine derivatives are effective against fungal pathogens, making them potential candidates for antifungal drugs .

Antimicrobial Activity Data

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7–21.421.4–40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

Note: The table refers to compounds from a related study and not specifically to N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide.

Research Findings and Future Directions

While specific research findings on N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide are not available, the broader class of thiazolidine derivatives offers promising avenues for pharmaceutical research. Future studies could focus on synthesizing and evaluating the biological activities of this compound and its analogs.

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